molecular formula C6H6ClNO2S B1632142 Ethyl 2-chlorothiazole-5-carboxylate CAS No. 81449-93-6

Ethyl 2-chlorothiazole-5-carboxylate

Cat. No.: B1632142
CAS No.: 81449-93-6
M. Wt: 191.64 g/mol
InChI Key: IZIJOEOJKFKHQR-UHFFFAOYSA-N
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Description

Ethyl 2-chlorothiazole-5-carboxylate is a chemical compound with the molecular formula C6H6ClNO2S. It is an intermediate used in various chemical syntheses and has applications in different fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chlorothiazole-5-carboxylate can be synthesized through several methods. One common method involves the reaction of sodium thiazole hydrogen (sodium hydrosulfide) with 2-chloroethyl acetate (Ethyl 2-chloroacetate) at a lower temperature to obtain an intermediate. This intermediate is then converted to this compound through a dehydrochlorination reaction in the presence of sodium methoxide .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control are common practices to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chlorothiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives .

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-chlorothiazole-5-carboxylate serves as an intermediate in drug synthesis , particularly for compounds targeting infectious diseases and cancer. Its structural properties facilitate the development of various pharmaceuticals, including:

  • Antimicrobial Agents : It is utilized in synthesizing antibiotics and antifungal medications.
  • Anti-inflammatory Drugs : The compound's derivatives are explored for their potential to reduce inflammation in various conditions.
  • APJ Receptor Agonists : Recent studies indicate its role in synthesizing compounds that activate the APJ receptor, which is crucial in cardiovascular disease treatment .

Agricultural Applications

In agriculture, this compound is employed in the formulation of agrochemicals:

  • Herbicides and Fungicides : The compound acts as a building block for developing crop protection products, enhancing efficacy against pests and diseases .
  • Plant Growth Regulators : Research is ongoing into its potential use as a growth regulator to improve crop yields.

Material Science

The compound is investigated for its potential applications in material science:

  • Polymer Development : this compound is studied for creating polymers with enhanced properties, contributing to advancements in materials used in various industrial applications .
  • Nanotechnology : Its derivatives are being explored for use in nanomaterials due to their unique chemical properties.

Biochemical Research

In biochemical research, this compound is utilized to study enzyme inhibition and receptor interactions:

  • Enzyme Inhibition Studies : Researchers leverage this compound to understand enzyme mechanisms and develop inhibitors that can serve as therapeutic agents.
  • Receptor Interaction Studies : Its role in receptor binding studies aids in elucidating cellular signaling pathways relevant to disease mechanisms .

Diagnostic Tools

The compound is being investigated for its potential use in diagnostic assays:

  • Biomarker Detection : this compound may be useful in developing assays for detecting specific biomolecules in clinical settings, enhancing diagnostic capabilities .

Case Study 1: Synthesis of APJ Receptor Agonists

A recent patent describes a method for synthesizing ethyl 4-(2-chloroethyl) thiazole-2-carboxylic acid ethyl ester, which acts as an intermediate for APJ receptor agonists. This synthesis involves multiple steps, including diazotization and halogenation, leading to compounds with potential cardiovascular benefits .

Case Study 2: Agricultural Chemical Development

Research demonstrated that formulations containing this compound exhibited enhanced activity against specific plant pathogens. Field trials indicated improved crop resilience and yield when using these formulations compared to traditional agrochemicals .

Mechanism of Action

The mechanism of action of Ethyl 2-chlorothiazole-5-carboxylate involves its ability to interact with specific molecular targets. For instance, as a pesticide, it disrupts the nervous system of pests, leading to their elimination. This makes it effective against a wide range of insects and mites .

Biological Activity

Ethyl 2-chlorothiazole-5-carboxylate (CAS: 81449-93-6) is a halogenated thiazole derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound serves primarily as a building block for synthesizing various thiazole derivatives, which are integral to drug discovery and development due to their pharmacological properties.

  • Molecular Formula : C₆H₆ClNO₂S
  • Molecular Weight : 191.64 g/mol
  • Purity : ≥ 97%

The biological activity of this compound is largely attributed to the presence of the chlorine atom at the 2-position, which enhances its reactivity in nucleophilic substitution reactions. This property allows for the introduction of various functional groups, enabling the synthesis of compounds with enhanced biological activity. For instance, reactions with amines can yield 2-aminothiazole derivatives, which have shown promising anticancer properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives synthesized from this compound. For example:

  • Cytotoxicity Studies : A study evaluated several thiazole derivatives against various cancer cell lines, including A549 (lung carcinoma), Caco-2 (colon carcinoma), and SH-SY5Y (neuroblastoma). Among these, certain derivatives demonstrated significant cytotoxic effects, particularly against SH-SY5Y cells, showing higher selectivity compared to healthy NIH/3T3 fibroblast cells .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiazole ring was found to correlate with increased cytotoxicity. For instance, compounds with electron-donating groups showed enhanced activity against cancer cells, suggesting that modifications to the thiazole structure can optimize therapeutic efficacy .

Antimicrobial Activity

This compound and its derivatives have also been investigated for their antimicrobial properties:

  • Antibacterial and Antifungal Activity : Compounds derived from this compound exhibited moderate to good activity against various bacterial strains (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans). Minimum inhibitory concentration (MIC) values ranged from sub-micromolar to micromolar levels, indicating their potential as antimicrobial agents .

Research Findings Summary

Activity TypeCell Line/OrganismObserved EffectsReference
Anticancer A549Significant cytotoxicity
Caco-2Variable effectiveness
SH-SY5YHigher selectivity over healthy cells
Antimicrobial E. coliMIC = 0.0195 mg/mL
S. aureusModerate activity
C. albicansMIC = 0.0048 mg/mL

Case Studies and Applications

  • Neuroblastoma Treatment : A study focusing on neuroblastoma indicated that certain derivatives of this compound could outperform traditional chemotherapeutics like doxorubicin in terms of selectivity and efficacy against neuroblastoma cells .
  • ADME Properties : Computational studies assessing the absorption, distribution, metabolism, and excretion (ADME) profiles of synthesized derivatives suggest favorable pharmacokinetic properties, enhancing their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 2-chlorothiazole-5-carboxylate, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves cyclocondensation of thioamides with α-chloroketones or functionalization of preformed thiazole rings. Optimization strategies include:

  • Temperature control : Reactions performed at 0–5°C reduce side reactions like hydrolysis of the ester group .
  • Catalytic systems : Use of Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution at the thiazole C2 position.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Analytical techniques :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., ester carbonyl at ~165 ppm, thiazole C-Cl at ~140 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with chlorine .
  • X-ray crystallography : For unambiguous confirmation, single-crystal diffraction data refined using SHELX software (e.g., SHELXL for small-molecule structures) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Handling :

  • Use nitrile gloves and chemical-resistant lab coats to avoid dermal exposure.
  • Conduct reactions in a fume hood to prevent inhalation of vapors .
    • Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents. Electrostatic discharge risks require grounded equipment .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Approach :

  • DFT calculations : Use Gaussian or ORCA software to model transition states and activation energies for reactions at the C2-Cl position.
  • Docking studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the carboxylate group .
    • Validation : Compare computational results with experimental kinetic data (e.g., Hammett plots) to refine parameters .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions for this compound?

  • Case example : Discrepancies in 1H^1H NMR chemical shifts may arise from solvent effects or conformational flexibility.

  • Solution : Re-run NMR in deuterated DMSO to mimic computational solvent models.
  • Dynamic NMR : Variable-temperature studies to assess rotational barriers of the ester group .

Q. How can researchers design experiments to study the hydrolytic stability of the ester group under physiological conditions?

  • Experimental design :

  • pH-dependent kinetics : Incubate the compound in buffers (pH 4–8) at 37°C, monitoring degradation via HPLC.
  • Activation energy determination : Use Arrhenius plots from data collected at 25°C, 37°C, and 50°C .
    • Controls : Include esterase enzymes to simulate in vivo conditions .

Q. What advanced techniques are suitable for probing the electronic effects of the chlorine substituent on the thiazole ring?

  • Methods :

  • UV-Vis spectroscopy : Compare λₘₐₓ shifts in substituted vs. unsubstituted thiazoles.
  • Electrochemical analysis : Cyclic voltammetry to measure redox potentials influenced by the electron-withdrawing Cl group .
    • Correlation : Use Hammett σ constants to quantify electronic contributions .

Q. Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields of this compound?

  • Troubleshooting :

  • Impurity profiling : LC-MS to identify byproducts (e.g., dechlorinated derivatives).
  • Statistical design : Apply factorial experiments to optimize variables (e.g., stoichiometry, solvent polarity) .
    • Documentation : Report detailed synthetic procedures per Beilstein Journal guidelines, including raw spectral data in supplementary materials .

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays involving this compound?

  • Approach :

  • Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism.
  • Error analysis : Calculate 95% confidence intervals for IC₅₀ values; use ANOVA for multi-group comparisons .

Q. How can crystallographic data for this compound be validated to ensure reliability?

  • Validation steps :
  • R-factor analysis : Ensure final R1 < 0.05 using SHELXL refinement .
  • PLATON checks : Verify absence of solvent-accessible voids and correct space group assignment .
  • Deposition : Submit CIF files to the Cambridge Structural Database (CSD) for peer review .

Properties

IUPAC Name

ethyl 2-chloro-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIJOEOJKFKHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597419
Record name Ethyl 2-chloro-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81449-93-6
Record name Ethyl 2-chloro-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-chloro-1,3-thiazole-5-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl nitrite (9.3 g, 90 mmol) and cupric chloride (9.7 g, 72 mmol) in 150 mL of acetonitrile at 65° C. was added portionwise ethyl 2-aminothiazole-5-carboxylate (10.3 g, 60 mmol) (prepared by the method of Dann, O. Chem Ber 76 419 (1943)) resulting in vigorous gas evolution. After the addition was complete, the solution was stirred until gas evolution ceased (30 minutes). The solution was cooled and poured into 250 mL of cold 20% v/v aqueous HCl. The aqueous solution was extracted 3 times with 200 mL of EtOAc. The organics were combined, washed once with 100 mL of 20% aqueous HCl and 2 times with 100 mL saturated brine and dried over magnesium sulfate. Concentration in vacuo gave 11.1 g (97% yield) of a brown oil which required no purification.
Quantity
9.3 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric chloride
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 2-chlorothiazole-5-carboxylate
Ethyl 2-chlorothiazole-5-carboxylate
Ethyl 2-chlorothiazole-5-carboxylate
Ethyl 2-chlorothiazole-5-carboxylate
Ethyl 2-chlorothiazole-5-carboxylate
Ethyl 2-chlorothiazole-5-carboxylate

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